7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Overview
Description
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions and organic molecules due to their unique ring structure. This particular compound has a 15-membered ring containing three oxygen atoms and two nitrogen atoms, which can coordinate with various metal ions and organic substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with diamines in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ring structure .
Scientific Research Applications
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to encapsulate and transport therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. The nitrogen and oxygen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it an effective ligand in catalysis and ion transport .
Comparison with Similar Compounds
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but without the methyl groups.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Another crown ether with a different arrangement of oxygen and nitrogen atoms.
Uniqueness
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to the presence of methyl groups at positions 7 and 13, which can influence its chemical reactivity and complexation properties. These methyl groups can provide steric hindrance, affecting the compound’s ability to interact with other molecules and ions .
Properties
IUPAC Name |
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O3/c1-13-3-7-15-8-4-14(2)6-10-17-12-11-16-9-5-13/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAINOIUNISDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCCN(CCOCCOCC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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